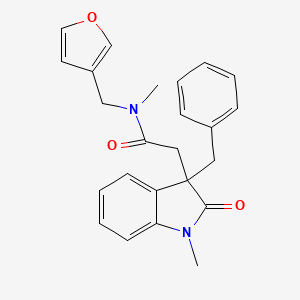
4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide involves the inhibition of specific enzymes. For example, its inhibitory activity against carbonic anhydrase is due to its ability to bind to the active site of the enzyme, thereby preventing its catalytic activity. Similarly, its inhibitory activity against aldose reductase is due to its ability to bind to the enzyme and prevent the conversion of glucose to sorbitol, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide has been shown to have various biochemical and physiological effects. For example, its inhibitory activity against carbonic anhydrase has been found to be useful in the treatment of glaucoma, as it can reduce intraocular pressure. Additionally, its inhibitory activity against aldose reductase has been found to be useful in the treatment of diabetic complications such as neuropathy and retinopathy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide in lab experiments is its ability to selectively inhibit specific enzymes. This makes it a useful tool for studying the physiological processes involved in enzyme activity. However, one limitation of using this compound is its potential toxicity, which can affect the accuracy and reliability of experimental results.
Orientations Futures
There are several future directions for the study of 4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide. One potential direction is the development of new analogs with improved selectivity and efficacy. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential application in the treatment of various diseases. Finally, the development of new synthetic methods for this compound may also be an area of future research.
Méthodes De Synthèse
There are several methods for synthesizing 4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide. One of the most common methods involves the reaction of 4-bromo-1,2,4-triazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide has been studied for its potential application in the field of medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes such as carbonic anhydrase and aldose reductase, which are involved in various physiological processes. Additionally, it has been shown to have antiproliferative activity against cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
4-bromo-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O2S/c9-7-1-3-8(4-2-7)16(14,15)12-13-5-10-11-6-13/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWZMCVERCCWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NN2C=NN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5303281.png)
![N-[4-(benzoylamino)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5303288.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5303295.png)
![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)

![3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide](/img/structure/B5303325.png)

![rel-(4aS,8aR)-6-[(3,5-difluoro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303340.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B5303350.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5303368.png)
![2-isopropyl-4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-5-methyl-2,5-cyclohexadien-1-one](/img/structure/B5303372.png)
![5-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5303374.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole](/img/structure/B5303384.png)